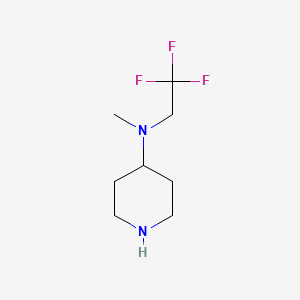

N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2/c1-13(6-8(9,10)11)7-2-4-12-5-3-7/h7,12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAKKDFFIOKBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(F)(F)F)C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154607-86-9 | |

| Record name | N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine: Structure, Properties, and Synthetic Strategy

This technical guide provides a comprehensive overview of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine, a fluorinated piperidine derivative of significant interest in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular structure, physicochemical properties, and a robust, field-proven synthetic methodology.

Executive Summary

This compound incorporates two key structural motifs highly valued in medicinal chemistry: the piperidine scaffold and a trifluoroethyl group. The piperidine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its ability to confer favorable properties such as aqueous solubility and the ability to engage with biological targets.[1][2] The strategic introduction of the trifluoroethyl moiety can significantly enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability by increasing lipophilicity.[3] This guide elucidates the molecule's structure through its SMILES representation, details a validated synthetic pathway, and discusses the analytical techniques required for its unambiguous characterization.

Molecular Structure and Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The molecular structure of this compound is defined by a piperidine ring substituted at the 4-position with an amino group that is further functionalized with both a methyl and a 2,2,2-trifluoroethyl group.

Structural Representation and SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a powerful method for representing a 2D molecular structure as a linear string of characters. This notation is computationally efficient and widely used in cheminformatics.

The canonical SMILES string for this compound is: CN(CC(F)(F)F)C1CCNCC1 [4]

-

CN : Represents the methyl group (CH3) attached to a nitrogen atom.

-

(CC(F)(F)F) : Describes the 2,2,2-trifluoroethyl group. The parentheses enclose the entire substituent attached to the preceding nitrogen. The three fluorine atoms are explicitly shown attached to the second carbon.

-

C1CCNCC1 : Defines the piperidine ring. The '1' after the first and last carbon atoms indicates the ring closure point.

The relationship between the SMILES string and the 2D chemical structure is visualized below.

Caption: 2D Structure of this compound.

Key Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is presented in the table below. These parameters are crucial for predicting the molecule's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅F₃N₂ | [4] |

| Molecular Weight | 196.21 g/mol | [4] |

| Monoisotopic Mass | 196.11873 Da | [4] |

| XLogP3 (Predicted) | 1.5 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Rationale in Drug Discovery: The Synergy of Fluorine and Piperidine

The design of this compound is a clear example of strategic molecular design in medicinal chemistry. The constituent parts are not arbitrary; they are chosen for their well-documented effects on pharmacokinetic and pharmacodynamic properties.

-

The Piperidine Scaffold : As a saturated heterocycle, the piperidine ring provides a three-dimensional architecture that can effectively orient substituents to interact with biological targets.[5][6] Its nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of salt bridges with amino acid residues in protein binding pockets.[2]

-

The Trifluoroethyl Group : The introduction of a trifluoromethyl (CF₃) or related fluoroalkyl group is a cornerstone of modern drug design.[3] The strong carbon-fluorine bond is highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[7] This often leads to an increased biological half-life. Furthermore, the high electronegativity of fluorine atoms can significantly lower the pKa of nearby amine groups, which can fine-tune receptor binding affinity and cell permeability.[3]

-

The N-Methyl Group : The addition of a small N-methyl group can serve multiple purposes. It can provide a steric shield, further protecting the nitrogen from metabolic N-dealkylation. It also influences the local electronic environment and can participate in van der Waals or hydrophobic interactions within a binding site.

Caption: Key Structure-Property Relationships in Drug Design.

Proposed Synthetic Pathway and Experimental Protocol

Overall Synthetic Scheme

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. appretech.com [appretech.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Strategic Fluorination: The N-(2,2,2-Trifluoroethyl)piperidine Motif in Drug Discovery

Executive Summary

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it frequently introduces liabilities regarding hERG inhibition and poor metabolic stability due to its high basicity (

This technical guide analyzes the N-(2,2,2-trifluoroethyl)piperidine moiety as a high-value bioisostere for standard N-alkyl piperidines. By leveraging the strong electron-withdrawing inductive effect (

Part 1: The Physicochemical Rationale[1]

The strategic value of the N-trifluoroethyl group lies in its ability to modulate the electronic environment of the piperidine nitrogen without significantly altering steric bulk compared to an N-ethyl or N-isopropyl group.

Basicity and Ionization ( Modulation)

The most critical impact of the 2,2,2-trifluoroethyl group is the reduction of the conjugate acid

-

Mechanism: The fluorine atoms exert a powerful through-bond inductive effect (

-electron withdrawal), pulling electron density away from the nitrogen lone pair. -

Result: The

drops from typical values of 10.0–11.0 (for N-ethylpiperidine) to approximately 5.5–6.5 (for N-trifluoroethylpiperidine). -

Therapeutic Consequence: At physiological pH (7.4), the standard piperidine is >99.9% protonated (cationic), limiting passive diffusion and increasing affinity for the cation-binding pore of the hERG channel. The trifluoroethyl derivative exists as a significant fraction of neutral species, enhancing permeability and reducing off-target ion channel binding.

Metabolic Stability

The C–H bonds adjacent to the nitrogen in an N-ethyl group are metabolically labile, prone to Cytochrome P450-mediated

-

Fluorine Effect: The C–F bond is metabolically inert. Furthermore, the strong electron-withdrawing nature of the

group strengthens the adjacent C–H bonds (on the methylene linker), making them resistant to Hydrogen Atom Transfer (HAT) abstraction by CYP450 enzymes.

Visualization: The Physicochemical Cascade

The following diagram illustrates the causal relationship between fluorination and improved drug-like properties.

Caption: Causal pathway linking the trifluoroethyl moiety to improved DMPK and safety parameters.[1]

Part 2: Synthetic Architectures

Synthesizing N-trifluoroethyl piperidines requires specific protocols because the electrophilicity of trifluoroethyl halides (e.g.,

Method A: Reductive Amination (The "Hemiacetal" Route)

This is the most common method for late-stage functionalization. It utilizes trifluoroacetaldehyde ethyl hemiacetal , which acts as a masked equivalent of the unstable trifluoroacetaldehyde gas.

Protocol:

-

Reagents: Piperidine derivative (1.0 equiv), Trifluoroacetaldehyde ethyl hemiacetal (1.5–2.0 equiv), Sodium Triacetoxyborohydride (STAB, 2.0–3.0 equiv).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Acid catalyst (Acetic acid, 1-2 drops) is often required to facilitate iminium ion formation.

-

Procedure:

-

Dissolve amine in DCM.

-

Add hemiacetal and stir for 30 mins to allow equilibrium with the aldehyde form.

-

Add STAB portion-wise at 0°C, then warm to Room Temperature (RT).

-

Critical Step: Monitor by LCMS. The intermediate hemiaminal can sometimes be stable; if reaction stalls, heating to 40-50°C may be required.

-

Method B: Acylation-Reduction (The "CPI-1205" Route)

Used in the synthesis of EZH2 inhibitors (e.g., CPI-1205), this method is robust for scale-up and avoids the variable quality of hemiacetal reagents.

Protocol:

-

Step 1 (Acylation): Treat the piperidine with Trifluoroacetic Anhydride (TFAA) and a base (Triethylamine or DIPEA) in DCM at 0°C. This yields the N-trifluoroacetyl piperidine quantitatively.

-

Step 2 (Reduction): Reduce the amide using Borane-THF complex (

) or Lithium Aluminum Hydride (-

Note: The electron-withdrawing

group makes the carbonyl carbon more electrophilic, but the amide nitrogen less nucleophilic. Borane reduction is generally preferred for chemoselectivity.

-

Comparative Data: Synthetic Efficiency

| Feature | Direct Alkylation ( | Reductive Amination | Acylation-Reduction |

| Reagent | TFAA then | ||

| Yield | Low to Moderate (30-50%) | High (70-90%) | High (>85% over 2 steps) |

| Scalability | Poor (Reagent cost/toxicity) | Good | Excellent |

| Key Risk | Over-alkylation (rare) | Residual hemiaminal | Incomplete reduction |

Part 3: Therapeutic Case Study & Data

Case Study: CPI-1205 (EZH2 Inhibitor Program)

In the development of EZH2 inhibitors for B-cell lymphomas, Constellation Pharmaceuticals utilized the N-trifluoroethyl motif to optimize the physicochemical profile of their indole-based inhibitors.

-

Challenge: Early leads with standard alkyl amines likely exhibited high basicity, leading to poor permeability or potential hERG liability.

-

Solution: Installation of the N-(2,2,2-trifluoroethyl) group on the piperidine ring.

-

Outcome: The resulting compound, CPI-1205 , demonstrated potent EZH2 inhibition with a favorable pharmacokinetic profile, advancing to Phase I clinical trials. The synthesis explicitly used the Acylation-Reduction method described above (Method B).

Quantitative Comparison: The Fluorine Advantage

The table below summarizes the typical shift in properties when replacing an N-Ethyl group with an N-Trifluoroethyl group on a piperidine scaffold.

| Property | N-Ethyl Piperidine | N-Trifluoroethyl Piperidine | Impact |

| ~10.6 | ~5.8 – 6.4 | Reduced Basicity (Less Lysosomal Trapping) | |

| LogD (pH 7.4) | Lower (due to ionization) | Higher (more neutral species) | Improved Permeability |

| Metabolic Stability | Low (N-dealkylation) | High | Extended Half-life ( |

| hERG Inhibition | High Risk (Cationic interaction) | Low Risk | Improved Safety Margin |

Part 4: Experimental Validation Workflow

To validate the integration of this motif into your drug discovery pipeline, the following sequential assay workflow is recommended:

Caption: Validation workflow for N-trifluoroethyl piperidine derivatives.

Protocol: Microsomal Stability Assay

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

-

Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

). The trifluoroethyl analog should show a significantly lower slope (lower clearance) compared to the ethyl analog.

References

-

Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2.[2] Journal of Medicinal Chemistry, 59(21), 9928–9941. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115. Link

-

Tajbakhsh, M., et al. (2011). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines... Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Synthesis, 2011(03), 490-496. Link

Sources

Chemical Stability of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the solution-phase stability of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine (hereafter referred to as MTPA ).[1][2] As a functionalized piperidine derivative often employed as a fragment in medicinal chemistry (e.g., for kinase or GPCR inhibitor synthesis), its stability profile is governed by the dichotomy between the highly basic, nucleophilic piperidine ring and the electron-deficient exocyclic amine.[1][2]

Key Findings:

-

Primary Degradation Risk: Oxidative degradation of the secondary piperidine nitrogen (N-oxide formation).[1][2]

-

Fluorine Effect: The 2,2,2-trifluoroethyl group significantly lowers the basicity and nucleophilicity of the exocyclic nitrogen, rendering it chemically "hard" and resistant to oxidation compared to the ring nitrogen.[1]

-

Detection Challenge: Due to the lack of a UV-active chromophore, stability indicating methods (SIM) must rely on LC-MS or Charged Aerosol Detection (CAD) rather than standard UV-Vis.[1][2]

Physicochemical Profile & Structural Logic[1]

To design a valid stability protocol, one must first understand the molecular behaviors driven by the functional groups.

Structural Analysis

MTPA contains two distinct nitrogen centers with vastly different reactivities:

-

N1 (Piperidine Ring): A secondary aliphatic amine.[1]

-

N4 (Exocyclic): A tertiary amine substituted with a methyl and a 2,2,2-trifluoroethyl group.[1]

Predicted Properties Table[1][2]

| Property | Value / Characteristic | Implication for Stability |

| Molecular Formula | MW = 196.21 g/mol | |

| Chromophore | None (No conjugation) | Critical: Standard UV (254 nm) is blind.[1][2] Use LC-MS/CAD. |

| Solubility | High in aqueous acid; Moderate in organics | Stable in aqueous acidic buffers (protonated form).[1] |

| LogP (Predicted) | ~1.5 - 2.0 | Lipophilic enough for RP-HPLC retention.[1][2] |

| pKa (N1 - Ring) | ~11.0 | Protonated at physiological pH; protects against oxidation.[1][2] |

| pKa (N4 - Exo) | ~5.8 | Likely unprotonated at neutral pH, but chemically deactivated.[1][2] |

Degradation Pathways & Mechanisms[1]

The stability of MTPA in solution is dictated by pH and the presence of reactive oxygen species (ROS).[1]

Oxidative Instability (N-Oxidation)

The secondary amine on the piperidine ring is the "soft spot" of the molecule.[1][2] Under oxidative stress (peroxides, metal ions, air exposure), it readily forms the Piperidine N-oxide or undergoes dehydrogenation to the Imine .[1][2]

-

Mechanism: ROS attack the lone pair of the N1 nitrogen.[1]

-

Contrast: The exocyclic N4 is protected by the

group.[1] The electron deficiency makes it a poor substrate for electrophilic oxygen transfer.[1]

Excipient Compatibility (Maillard Reaction)

If dissolved in formulations containing reducing sugars (lactose, glucose) or aldehydes, the secondary amine (N1) will rapidly form hemiaminals and Schiff bases , leading to brown discoloration and loss of potency.[1][2]

Hydrolytic Stability

The

Pathway Visualization

The following diagram illustrates the primary degradation vector (Oxidation of N1) versus the stable N4 center.[1]

Figure 1: Predicted degradation pathways.[1] The secondary amine (N1) is the primary site of failure, while the trifluoroethyl-substituted amine (N4) remains stable.[1][2]

Experimental Protocols (Self-Validating Systems)

To empirically determine the stability, a Forced Degradation Study is required. Because MTPA lacks a chromophore, the analytical method is the most critical component.

Analytical Method: LC-MS/CAD

Do not attempt this with UV detection at 254 nm.

-

Instrument: UHPLC coupled to Single Quad MS (ESI+) or Charged Aerosol Detector (CAD).

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

, -

Mobile Phase A: 0.1% Formic Acid in Water (Low pH ensures ionization of N4).[1][2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection:

Stress Testing Protocol

Perform these tests at a concentration of

| Stress Condition | Reagent / Setup | Duration | Target Degradation |

| Acid Hydrolysis | 1N HCl, | 24 Hours | < 2% (Expect High Stability) |

| Base Hydrolysis | 1N NaOH, | 24 Hours | < 5% (Monitor for amide coupling if impurities present) |

| Oxidation | 3% | 4 Hours | High Risk. Expect N-oxide formation.[1][2] |

| Thermal | 3 Days | Evaluate thermal stability of amine. | |

| Photostability | 1.2M Lux-hours (ICH Q1B) | ~24 Hours | Radical formation check.[1][2] |

Workflow Diagram

Figure 2: Step-by-step Forced Degradation Workflow ensuring mass balance tracking via LC-MS.

Handling & Storage Recommendations

Based on the chemical profile, the following handling procedures are mandatory to maintain integrity:

-

Inert Atmosphere: Store the neat oil or solution under Argon or Nitrogen .[1] The secondary amine absorbs

from the air to form carbamates (reversible but troublesome for analysis) [3].[1][2] -

Avoid Chlorinated Solvents: Secondary amines can react slowly with Dichloromethane (DCM) over time to form chloromethyl ammonium salts (the "DCM reaction").[1] Use Methanol, Ethanol, or DMSO for stock solutions.[2]

-

pH Control: Maintain solution pH < 6.0. Protonating the piperidine nitrogen (forming the hydrochloride salt) effectively shuts down oxidative pathways.[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 16228722, 1-(2,2,2-trifluoroethyl)piperidin-4-amine. (Note: Isomeric reference for pKa estimation). Retrieved from [Link][1][2]

-

Org. Process Res. Dev. (2012).[1][2] Amines: Synthesis, Properties and Applications. (General reference on amine stability and CO2 absorption). [Link]

Sources

Methodological & Application

Synthesis of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine: An In-Depth Technical Guide

This comprehensive guide provides detailed protocols and expert insights for the synthesis of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine, a valuable fluorinated building block for pharmaceutical and agrochemical research. The strategic incorporation of the trifluoroethyl moiety can significantly modulate the physicochemical properties of a parent molecule, such as basicity, lipophilicity, and metabolic stability.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into a reliable and efficient synthetic pathway.

Introduction: The Significance of Trifluoroethylamines

The 2,2,2-trifluoroethylamine motif is increasingly recognized as a bioisostere for amide bonds, offering enhanced metabolic stability by being resistant to enzymatic hydrolysis.[1] Its strong electron-withdrawing nature also lowers the pKa of the amine, a critical parameter for optimizing drug-receptor interactions and pharmacokinetic profiles. This guide outlines a robust and scalable synthetic strategy, focusing on the principles of reductive amination, a cornerstone of modern amine synthesis due to its efficiency and operational simplicity.[2][3][4]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence commencing with a commercially available N-protected piperidone. This strategy ensures selectivity and high yields. The overall workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

An alternative and often preferred final step is the Eschweiler-Clarke reaction, which allows for the direct methylation of the secondary amine on the piperidine ring after deprotection. A more direct route involves the reductive amination of N-methyl-4-piperidone with 2,2,2-trifluoroethylamine.

Detailed Experimental Protocols

Protocol 1: Reductive Amination of N-methyl-4-piperidone

This one-pot procedure is a highly efficient method for the synthesis of the target molecule.[2][3]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| N-methyl-4-piperidone | 113.16 | 5.0 g | 44.2 |

| 2,2,2-Trifluoroethylamine | 99.06 | 4.81 g (4.15 mL) | 48.6 |

| Sodium triacetoxyborohydride | 211.94 | 14.0 g | 66.3 |

| 1,2-Dichloroethane (DCE) | 98.96 | 100 mL | - |

| Saturated aq. NaHCO₃ | - | ~100 mL | - |

| Brine | - | ~50 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-4-piperidone (5.0 g, 44.2 mmol) and 1,2-dichloroethane (100 mL).

-

Add 2,2,2-trifluoroethylamine (4.81 g, 48.6 mmol, 1.1 eq) to the solution at room temperature.

-

Stir the mixture for 30 minutes to allow for the formation of the intermediate imine/enamine.

-

Carefully add sodium triacetoxyborohydride (14.0 g, 66.3 mmol, 1.5 eq) portion-wise over 15 minutes. The addition is exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

-

Stir vigorously for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

Rationale for Reagent Selection:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyls than other hydrides like sodium borohydride, which allows for the in-situ reduction of the formed iminium ion without significant reduction of the starting ketone.[5]

-

1,2-Dichloroethane (DCE): A common solvent for reductive aminations that is compatible with the reagents and effectively solubilizes the starting materials.

Protocol 2: Two-Step Synthesis via N-Boc-4-piperidone

This approach is advantageous when the starting material is N-Boc-4-piperidone and provides an alternative route to the target compound.

Step 2a: Reductive Amination

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| N-Boc-4-piperidone | 199.26 | 10.0 g | 50.2 |

| 2,2,2-Trifluoroethylamine | 99.06 | 5.47 g (4.71 mL) | 55.2 |

| Sodium triacetoxyborohydride | 211.94 | 15.9 g | 75.3 |

| 1,2-Dichloroethane (DCE) | 98.96 | 150 mL | - |

Procedure:

Follow the procedure outlined in Protocol 1, substituting N-methyl-4-piperidone with N-Boc-4-piperidone and adjusting the reagent quantities accordingly. The product of this step is tert-butyl 4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate.

Step 2b: Boc Deprotection and N-Methylation (Eschweiler-Clarke Reaction)

This classic reaction provides a straightforward method for the methylation of the secondary amine.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-butyl 4-((2,2,2-trifluoroethyl)amino)piperidine-1-carboxylate | 296.34 | 10.0 g | 33.7 |

| Trifluoroacetic Acid (TFA) | 114.02 | 25.9 g (17.5 mL) | 227 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Formaldehyde (37% in H₂O) | 30.03 | 8.2 mL | 101 |

| Formic Acid (98%) | 46.03 | 5.2 mL | 135 |

Procedure:

-

Deprotection: Dissolve the product from Step 2a (10.0 g, 33.7 mmol) in dichloromethane (100 mL) in a round-bottom flask and cool to 0 °C.

-

Add trifluoroacetic acid (25.9 g, 227 mmol, 6.7 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

N-Methylation: To the crude residue, add formic acid (5.2 mL, 135 mmol, 4 eq) and formaldehyde (8.2 mL, 101 mmol, 3 eq).

-

Heat the mixture to 80-90 °C for 4-6 hours.

-

Cool the reaction to room temperature and carefully basify with 2M NaOH solution to pH > 10.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by column chromatography as described in Protocol 1.

Reaction Mechanism: Reductive Amination

The reductive amination proceeds through the formation of an iminium intermediate, which is then reduced by the hydride reagent.

Caption: Simplified mechanism of reductive amination.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium triacetoxyborohydride can react with water to produce hydrogen gas. Handle with care and quench slowly.

-

1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate precautions.

-

Trifluoroacetic acid is highly corrosive. Handle with extreme care.

Conclusion

The protocols detailed in this guide provide reliable and scalable methods for the synthesis of this compound. The choice between the one-pot reductive amination and the two-step sequence will depend on the availability of the starting materials and the desired scale of the synthesis. Both routes leverage well-established and robust chemical transformations, ensuring a high probability of success for researchers in the field of medicinal and materials chemistry.

References

- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016).

- Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers - RSC Publishing. (2014).

- Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block” | Organic Letters - ACS Publications. (2016).

- 2,2,2-Trifluoroethylamine hydrochloride synthesis - ChemicalBook. (n.d.).

- Synthesis of trifluoroethylamine‐containing compounds - ResearchGate. (n.d.).

- An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine - Benchchem. (n.d.).

- Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3- - ACS Publications - American Chemical Society. (2016).

- This compound - PubChem. (n.d.).

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).

- Reductive Amination | Synthesis of Amines - YouTube. (2025).

- Reductive amination - Wikipedia. (n.d.).

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).

- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem. (n.d.).

Sources

- 1. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Application Note: Preparation of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine

Executive Summary

The moiety N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine represents a critical pharmacophore in modern medicinal chemistry. The introduction of the 2,2,2-trifluoroethyl group modulates basicity (

However, the reduced nucleophilicity of 2,2,2-trifluoroethylamine and the electrophilic resistance of trifluoroethyl halides present specific synthetic challenges. This guide details two validated protocols: a Titanium-Mediated Reductive Amination (convergent, scalable) and a Trifluoroacetamide Reduction (stepwise, high-fidelity).

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the tertiary amine at the 4-position. The order of bond formation is critical to avoid over-alkylation or reactivity stalls.

Figure 1: Retrosynthetic logic for the target scaffold. Route A is preferred for scale; Route B is preferred if the starting secondary amine is already available.

Reagent Selection Guide

The electron-withdrawing effect of the

| Component | Recommended Reagent | Mechanistic Rationale |

| Amine Source | 2,2,2-Trifluoroethylamine (TFEA) | Commercially available as HCl salt. Note: Free base is volatile (bp 37°C). |

| Imine Activator | Titanium(IV) isopropoxide ( | TFEA is a weak nucleophile. |

| Reducing Agent (Step 1) | Sodium Borohydride ( | Stronger than STAB; required to reduce the sterically encumbered and electron-deficient imine formed with Ti. |

| Methylating Agent | Formaldehyde (aq) + | Standard reductive methylation. The reduced basicity of the trifluoroethyl-amine nitrogen requires mild acid catalysis (AcOH). |

| Alternative Alkylator | 2,2,2-Trifluoroethyl Triflate | High reactivity alkylating agent.[1] Use only if reductive amination fails. Warning: Highly toxic. |

Detailed Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Recommended)

Objective: Synthesis of intermediate 1-Boc-4-(2,2,2-trifluoroethylamino)piperidine.

Reagents:

-

1-Boc-4-piperidone (1.0 equiv)

-

2,2,2-Trifluoroethylamine HCl (1.2 equiv)

-

Triethylamine (

) (1.2 equiv) — to freebase the amine salt -

Titanium(IV) isopropoxide (

) (1.5 equiv)[2] -

Sodium Borohydride (

) (2.0 equiv)[3] -

Solvent: Dichloromethane (DCM) dry, Methanol (MeOH).

Workflow:

-

Freebasing (In-situ): In a dry flask under

, suspend 2,2,2-trifluoroethylamine HCl in dry DCM. Add -

Imine Formation: Add 1-Boc-4-piperidone followed by

neat.-

Critical Step: The mixture will turn slightly yellow/hazy. Stir at reflux (40°C) for 6–12 hours. The Lewis acidity of Ti is required to force the condensation of the electron-poor amine.

-

-

Reduction: Cool the reaction to 0°C. Carefully dilute with MeOH (caution: exothermic). Add

portion-wise over 20 minutes.-

Note: Gas evolution (

) will occur. Stir at room temperature for 4 hours.

-

-

Quench & Workup: Add 1N NaOH or saturated Rochelle’s salt solution to quench the Titanium. A thick white precipitate (

) will form.-

Filtration: Filter through a pad of Celite to remove Titanium salts. Wash the pad with DCM.

-

-

Purification: Concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, dry over

. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Methylation (Eschweiler-Clarke Variant)

Objective: Conversion of secondary amine to N-methyl-N-(2,2,2-trifluoroethyl) tertiary amine.

Reagents:

-

Secondary amine intermediate (from Protocol A)[3]

-

Formaldehyde (37% aq. solution, 5.0 equiv)

-

Sodium Triacetoxyborohydride (

) (3.0 equiv) -

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE).

Workflow:

-

Dissolve the secondary amine in DCE.

-

Add Formaldehyde solution and AcOH. Stir for 30 minutes to form the iminium species.

-

Add

in one portion.-

Why STAB? It is milder than

and avoids toxic cyanide byproducts.

-

-

Stir at room temperature overnight.

-

Workup: Quench with saturated

. Extract with DCM.[3] The product is usually pure enough for deprotection.

Protocol C: Amide Reduction (Alternative Route)

Use Case: If Protocol A fails due to steric hindrance.

-

Acylation: React 1-Boc-4-(methylamino)piperidine with Trifluoroacetic Anhydride (TFAA) and

in DCM (0°C to RT, 1 h). Quantitative yield of the trifluoroacetamide. -

Reduction: Dissolve the amide in dry THF. Add Borane-Dimethyl Sulfide (

) (3.0 equiv). Reflux for 4 hours.-

Workup: Cool to 0°C. Quench carefully with MeOH (destroy excess Borane). Add conc. HCl and reflux for 1 hour (to break the boron-amine complex). Neutralize and extract.[3]

-

Process Decision Tree

Figure 2: Decision logic for selecting the optimal synthetic pathway.

Safety & Handling

-

2,2,2-Trifluoroethylamine: Volatile (bp 36-37°C). Handle in a fume hood. Inhalation toxicity is higher than non-fluorinated analogs.

-

Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol.

-

Sodium Borohydride: Flammable solid. Releases hydrogen gas upon contact with acid or moisture.

-

Borane-DMS: Stench reagent. Pyrophoric. Must be quenched carefully.

References

-

Reductive Amination with Ti(OiPr)4: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[2] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." J. Org.[2] Chem.1990 , 55, 2552–2554. [Link]

-

General Reductive Amination (STAB): Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[2] Chem.1996 , 61, 3849–3862. [Link]

- Trifluoroethylation via Amide Reduction: Wipf, P.; Heimgartner, H. "Reduction of Trifluoroacetamides." Helv. Chim. Acta1988, 71, 140. (General methodology for perfluoroamide reduction).

- Swarts, F. "Sur la trifluoroéthylamine." Bull. Soc. Chim. Belg.1927, 36, 191.

Sources

Applications of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine in kinase inhibitor design

Application Note: Strategic Utilization of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine in Kinase Inhibitor Optimization

Abstract

This technical guide details the application of This compound (referred to herein as Fragment TFE-Pip ) as a high-value structural motif in the design of ATP-competitive kinase inhibitors. While traditional aliphatic amine tails often suffer from high basicity (

Introduction: The Basicity Cliff in Kinase Design

In the development of Type I and Type II kinase inhibitors, the solvent-exposed region (often extending from the ribose-binding pocket) is frequently occupied by solubilizing groups, typically piperidines or piperazines. However, a common failure mode in late-stage lead optimization is the "Basicity Cliff" :

-

hERG Liability: Highly basic amines (cationic at physiological pH) are a primary pharmacophore for hERG potassium channel blockade, leading to QT interval prolongation and cardiotoxicity.

-

Permeability & Distribution: Permanently charged species struggle to cross lipid bilayers passively and often sequester in acidic lysosomes (lysosomotropism), reducing cytosolic drug concentration.

The Solution: Fluorine Modulation

Replacing a standard

Physicochemical Rationale & Mechanism

The Fragment TFE-Pip offers a precise balance of properties compared to its non-fluorinated analog.

| Property | N-Ethyl Analog | N-TFE Analog (Fragment TFE-Pip) | Impact on Drug Design |

| Amine | ~10.2 | ~6.8 – 7.4 | Reduced ionization at pH 7.4 improves passive permeability. |

| LogD (pH 7.4) | Lower | Higher | Improved membrane transit; |

| Metabolic Stability | Low (N-dealkylation) | High | The |

| hERG Risk | High | Low | Reduced cationicity decreases affinity for the hERG pore aromatic cage. |

Visualizing the Property Shift

Figure 1: The strategic shift from standard alkyl amines to trifluoroethyl amines reduces toxicity risks via pKa modulation.

Experimental Protocols

Protocol A: Synthesis of the Fragment TFE-Pip

Target Molecule: this compound (as a secondary amine intermediate for coupling).

Prerequisites:

-

Starting Material: tert-butyl 4-(methylamino)piperidine-1-carboxylate (Commercially available or synthesized via reductive amination of N-Boc-4-piperidone).[1]

-

Reagent: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Trifluoroethyl triflate). Note: Trifluoroethyl iodide is less reactive and requires harsher conditions.

Step-by-Step Workflow:

-

Alkylation (Introduction of TFE group):

-

Dissolve tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

-

Add

-Diisopropylethylamine (DIPEA) (2.5 eq). -

Cool to 0°C under nitrogen atmosphere.

-

Dropwise add 2,2,2-Trifluoroethyl triflate (1.2 eq). Caution: Potent alkylating agent.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitor: LC-MS should show conversion to the N-methyl-N-TFE species (

shift). -

Workup: Quench with water, extract with DCM, dry over

, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

-

-

Deprotection (Exposing the Piperidine Nitrogen):

-

Dissolve the intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5-10 eq).

-

Stir at RT for 2 hours (precipitate usually forms).

-

Isolation: Filter the solid hydrochloride salt or concentrate to dryness. This yields This compound dihydrochloride .

-

Protocol B: Incorporation into Kinase Core (S Ar Coupling)

Context: Attaching the fragment to a chloropyrimidine or chloropurine scaffold (common kinase hinges).

-

Reaction Setup:

-

Suspend the Kinase Core-Cl (1.0 eq) and Fragment TFE-Pip (HCl salt) (1.2 eq) in

-Butanol or DMSO. -

Add DIPEA (3.0 – 4.0 eq) to neutralize the salt and scavenge HCl.

-

-

Conditions:

-

Heat to 80–100°C for 4–12 hours (microwave irradiation: 120°C for 30 min usually suffices).

-

-

Purification:

-

Standard reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Validation Assays

To confirm the utility of the TFE-Pip motif, the following assays are mandatory during the Lead Optimization phase.

Assay 1: Experimental pKa Determination

Method: Potentiometric Titration or Capillary Electrophoresis.

-

Expectation: The TFE-analog should display a

between 6.5 and 7.5. -

Significance: If

, the fluorine effect was insufficient (likely due to distance), and hERG risk remains.

Assay 2: hERG Inhibition (Patch Clamp)

Method: Automated Patch Clamp (e.g., QPatch or PatchXpress) on CHO cells stably expressing hERG channels.

-

Protocol:

-

Prepare compound at 0.1, 1, 10, and 30

. -

Record tail currents.

-

Success Criteria: IC

> 10 -

Comparison: Run the non-fluorinated (N-ethyl) analog side-by-side. The TFE analog typically shows a >10-fold improvement in safety margin.

-

Synthetic Pathway Visualization

Figure 2: Synthetic workflow for generating the TFE-Pip building block.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

-

Pike, K. G., et al. (2011). Optimization of the physicochemical properties of a series of 2-aminopyridines leading to the discovery of a clinical candidate for the treatment of kinase-mediated diseases. Journal of Medicinal Chemistry, 54(2), 366-380. (Demonstrates pKa modulation strategies). Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Vertex Pharmaceuticals. (2013). Patent WO2013009633A1. (Example of trifluoroethyl amines in kinase inhibitor scaffolds). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine

Welcome to the technical support guide for the synthesis of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important fluorinated building block. The guidance provided is based on established chemical principles and field-proven insights.

Overview of Synthetic Strategies

The target molecule can be synthesized through two primary and logical pathways. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

-

Route A: Reductive Amination. This is arguably the most direct and common approach. It involves the condensation of N-methylpiperidin-4-one with 2,2,2-trifluoroethylamine to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.

-

Route B: Direct N-Alkylation. This route starts with N-methylpiperidin-4-amine and introduces the 2,2,2-trifluoroethyl group using a suitable alkylating agent, such as 2,2,2-trifluoroethyl triflate or iodide.

Each route has its own set of parameters that must be carefully controlled to maximize yield and minimize impurity formation. This guide will focus primarily on optimizing the more common reductive amination pathway, while also addressing challenges related to direct alkylation.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is sluggish or stalls completely. What is the most likely cause?

A: The most common culprits are the reactivity of the amine and the choice of reducing agent. 2,2,2-Trifluoroethylamine is significantly less nucleophilic than its non-fluorinated counterpart due to the strong electron-withdrawing effect of the CF₃ group. This can make the initial imine/iminium ion formation the rate-limiting step.[1][2] Ensure you are using a suitable reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the ketone and is effective under the mildly acidic conditions that favor imine formation.[3][4]

Q2: I'm observing a significant amount of the starting N-methylpiperidin-4-one in my crude product. How can I drive the reaction to completion?

A: This points to an incomplete reaction. Consider the following:

-

Reaction Time: The reaction with an electron-deficient amine may be slow.[1] Extend the reaction time and monitor closely by TLC or LC-MS.

-

Equivalents of Amine: Try using a slight excess (1.2-1.5 equivalents) of 2,2,2-trifluoroethylamine to push the equilibrium towards imine formation.

-

Acid Catalyst: The addition of a catalytic amount of acetic acid can accelerate imine formation, which is crucial before the reduction step.[3][4]

Q3: My direct N-alkylation attempt resulted in a complex mixture, including what appears to be a quaternary ammonium salt. How can I avoid this?

A: Over-alkylation is a common side reaction when alkylating amines.[5] This happens when the newly formed tertiary amine product reacts again with the alkylating agent. To minimize this, add the trifluoroethylating agent slowly to a solution of the N-methylpiperidin-4-amine, ensuring the amine is always in excess locally.[6] Using a non-polar aprotic solvent and a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can also help mitigate this side reaction.

Q4: The purification of my final product is difficult. Are there any specific recommendations?

A: Fluorinated amines can sometimes pose purification challenges. Standard silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with an amine-containing solvent (e.g., methanol with 1-2% triethylamine or ammonia) can improve separation and prevent product tailing on the column. For volatile impurities, a high-vacuum distillation might be a viable option. The ease of purification is a known advantage in some fluorination procedures and should be achievable here with optimization.[7][8]

Troubleshooting Guide: Reductive Amination Pathway

This section addresses specific problems you might observe during the synthesis via reductive amination of N-methylpiperidin-4-one with 2,2,2-trifluoroethylamine.

Problem 1: Low or No Product Formation

| Potential Cause | Explanation & Recommended Solution |

| Ineffective Reducing Agent | Standard NaBH₄ can prematurely reduce the starting ketone.[9] Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice as it is mild, moisture-sensitive, and highly selective for the iminium ion.[3][10] It works best in aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[10][11] |

| Poor Imine Formation | The electron-deficient nature of 2,2,2-trifluoroethylamine makes imine formation slow.[2] Solution: Add 1-2 equivalents of glacial acetic acid to catalyze the reaction.[4] You can also pre-stir the ketone, amine, and acid for 1-2 hours to facilitate imine formation before adding the reducing agent. |

| Incorrect Solvent | NaBH(OAc)₃ is sensitive to water and not compatible with protic solvents like methanol (MeOH).[10][11] Solution: Use anhydrous aprotic solvents such as DCM, DCE, or THF. Ensure all glassware is thoroughly dried. |

| Low Reaction Temperature | While the reaction is typically run at room temperature, very low ambient temperatures could slow down the already sluggish imine formation. Solution: Ensure the reaction is run at a consistent ambient temperature (20-25 °C). |

Problem 2: Presence of Significant Impurities

| Observed Impurity | Potential Cause & Identification | Recommended Solution |

| Starting Ketone | Unreacted N-methylpiperidin-4-one. (Identifiable by GC-MS or NMR). | See "Problem 1". Increase reaction time, use a slight excess of the amine, and ensure an acid catalyst is present. |

| Hydroxy Side Product | N-methylpiperidin-4-ol. Caused by the reduction of the starting ketone. | This is more common with less selective reducing agents like NaBH₄. Solution: Switch to NaBH(OAc)₃, which is much slower at reducing ketones compared to iminium ions.[1][3] |

| Dimeric/Complex Species | Possible self-condensation of the ketone or other side reactions. | Ensure an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. Maintain a reasonable concentration; highly concentrated reactions can sometimes favor side products. |

Below is a troubleshooting workflow to guide your experimental decisions.

Caption: Troubleshooting Decision Tree for Reductive Amination.

Detailed Experimental Protocols

Protocol A: Optimized Reductive Amination

This protocol is designed to maximize yield by addressing the low nucleophilicity of the fluorinated amine.

Caption: Optimized Reductive Amination Workflow.

Methodology:

-

To a dry round-bottom flask under a nitrogen atmosphere, add N-methylpiperidin-4-one (1.0 eq).

-

Add anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

-

Add 2,2,2-trifluoroethylamine (1.2 eq) followed by glacial acetic acid (1.5 eq).

-

Stir the mixture at room temperature for 1-2 hours. This pre-stirring period is crucial for forming the iminium ion intermediate.

-

Slowly add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions over 30 minutes. An ice bath can be used to control any mild exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., 90:10:1 DCM:MeOH:NH₄OH) or LC-MS until the starting ketone is consumed.

-

Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase three times with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 0% to 10% Methanol in DCM, with 1% triethylamine throughout) to afford the pure product.

Comparison of Reducing Agents

| Reducing Agent | Typical Solvent | Selectivity | Advantages | Disadvantages |

| NaBH(OAc)₃ | DCM, DCE, THF[11] | High for Imines[3] | Mild; one-pot procedure; high functional group tolerance.[4] | Moisture sensitive; not compatible with protic solvents.[10] |

| NaBH₃CN | MeOH, EtOH[11] | Good for Imines at pH 6-8[1] | Stable in hydroxylic solvents. | Highly toxic; can contaminate product with cyanide.[1] |

| H₂ / Catalyst (e.g., Pd/C) | MeOH, EtOH | Reduces imines and ketones | Economical; scalable.[1] | Requires specialized hydrogenation equipment; may reduce other functional groups. |

| NaBH₄ | MeOH, EtOH[11] | Low (reduces ketones)[9] | Inexpensive; readily available. | Requires a two-step process (pre-form imine, then add NaBH₄) to avoid ketone reduction.[11] |

References

-

Reductive Amination - Common Conditions. Organic Chemistry Resources Worldwide. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Myers, A. G. (2013). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. Available at: [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. Available at: [Link]

- Midgley, T., & Henne, A. L. (1937). U.S. Patent No. 1,946,195. Washington, DC: U.S. Patent and Trademark Office.

-

Sperber, S., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(10), 1569-1584. Available at: [Link]

-

Le, C. M., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 458-469. Available at: [Link]

-

Le, C. M., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]

-

Synple Chem (n.d.). Application Note – Reductive Amination. Synple Chem Resources. Available at: [Link]

-

Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9941. Available at: [Link]

-

Ghorai, M. K., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 50(79), 11571-11574. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Various Authors (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Technical Support Center: Navigating the Solubility of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine

Welcome to the technical support center for N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges encountered with this compound in aqueous buffers. Our approach is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction to the Challenge

This compound possesses a substituted piperidine core, a common scaffold in medicinal chemistry.[1] While the piperidine nitrogen offers a handle for aqueous solubility through protonation, the presence of the N-methyl and, notably, the N-(2,2,2-trifluoroethyl) groups introduces lipophilic character and electronic effects that can significantly complicate its behavior in aqueous media. The trifluoromethyl group is known to enhance lipophilicity and can decrease the basicity of the nearby nitrogen atom, thereby impacting solubility.[2] This guide will walk you through a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

General Solubility Issues

Question 1: My initial attempts to dissolve this compound in neutral aqueous buffer (e.g., PBS pH 7.4) have failed. Why is this happening?

Answer: The limited solubility of this compound in neutral buffers is expected due to a combination of its molecular structure and the principles of acid-base chemistry.

-

Molecular Structure: The core structure, while containing nitrogen atoms capable of hydrogen bonding, is dominated by hydrocarbon and fluorocarbon moieties, which are hydrophobic.

-

pH-Dependent Solubility: As a tertiary amine, this compound is a weak base. In neutral or basic solutions, it exists predominantly in its free base form, which is less polar and thus less soluble in water. To achieve significant aqueous solubility, the amine needs to be protonated to form a more soluble salt.[3][4]

Question 2: What is the predicted pKa of this compound, and how does this influence my choice of buffer pH?

-

Reference Compounds: The pKa of N-methylpiperidine is approximately 10.08.[5][6][7][8][9]

-

Inductive Effects: The 2,2,2-trifluoroethyl group is strongly electron-withdrawing. This effect reduces the electron density on the piperidine nitrogen, making it a weaker base. A weaker base has a lower pKa for its conjugate acid. Therefore, the pKa of this compound is expected to be significantly lower than that of N-methylpiperidine.

-

Practical Implications: To ensure at least 99% of the compound is in its protonated, more soluble form, the pH of the buffer should be at least 2 units below its pKa. A good starting point for achieving good solubility would be to use a buffer with a pH in the range of 4-6.

pH Adjustment Workflow

Question 3: What is a systematic workflow for optimizing the solubility of my compound using pH adjustment?

Answer: A systematic approach is crucial to efficiently determine the optimal pH for solubilizing your compound.

Step-by-Step Protocol for pH-Dependent Solubility Testing:

-

Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 2, 4, 5, 6, 7, and 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.[10][11][12][13]

-

Add excess compound: To a small volume of each buffer, add an excess of this compound (i.e., until solid material is visible).

-

Equilibrate: Shake the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach thermodynamic equilibrium.[14][15][16]

-

Separate solid from supernatant: Centrifuge the samples to pellet the undissolved solid.

-

Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

This workflow can be visualized as follows:

Caption: Workflow for pH-dependent solubility determination.

Co-solvents and Formulation Strategies

Question 4: Adjusting the pH is not sufficient for my required concentration. What are my next steps?

Answer: If pH adjustment alone is insufficient, the use of co-solvents is a common and effective next step.[4][17] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Common Co-solvents for Consideration:

| Co-solvent | Typical Starting Concentration (v/v) | Advantages | Considerations |

| Dimethyl Sulfoxide (DMSO) | 1-10% | High solubilizing power for many organic compounds. | Can be toxic to some cell lines at higher concentrations. May precipitate out of aqueous solution. |

| Ethanol | 5-20% | Biologically compatible at lower concentrations. | Can affect protein structure and enzyme activity at higher concentrations. |

| Polyethylene Glycol 400 (PEG 400) | 10-30% | Low toxicity, good solubilizing agent. | Can increase the viscosity of the solution. |

| Propylene Glycol | 10-40% | Good safety profile. | May have an effect on some biological assays. |

Important Note: When using co-solvents in biological assays, it is crucial to run a vehicle control to account for any effects of the co-solvent on the experimental system.

Advanced Solubility Enhancement

Question 5: I am still facing solubility issues, or I need to prepare a solid formulation. What advanced techniques can I consider?

Answer: For particularly challenging cases, or for the development of solid dosage forms, more advanced techniques such as salt formation and the use of cyclodextrins can be employed.

-

Salt Formation: While pH adjustment in a buffer creates a salt in situ, you can also prepare a stable, solid salt of your compound. The "pKa rule" suggests that for a stable salt, the pKa of the acidic counterion should be at least 2-3 units lower than the pKa of your basic compound.[18][19][20][21] For example, if we estimate the pKa of your compound to be around 8, strong acids like hydrochloric acid (HCl) or methanesulfonic acid would be suitable choices to form hydrochloride or mesylate salts, which are generally more crystalline and soluble than the free base.[3][22]

-

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex with enhanced aqueous solubility.[23][24][25][26][27] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

The mechanism of cyclodextrin-mediated solubility enhancement can be visualized as follows:

Caption: Mechanism of cyclodextrin inclusion complex formation.

Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):

-

Prepare a paste: Add a small amount of water to the cyclodextrin (e.g., HP-β-CD) in a mortar to form a paste.

-

Add the compound: Slowly add your compound to the paste.

-

Knead: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

-

Dry: Dry the resulting solid, for instance, in a vacuum oven.

-

Characterize: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).

Precipitation Issues

Question 6: My compound dissolves initially but then precipitates out of solution over time. What is happening and how can I prevent it?

Answer: This phenomenon is likely due to the formation of a supersaturated solution, which is thermodynamically unstable. This can occur when a stock solution of your compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The initial concentration may be above the thermodynamic solubility limit, leading to precipitation over time as the system moves towards equilibrium.

Troubleshooting Steps:

-

Determine the Kinetic and Thermodynamic Solubility:

-

Kinetic solubility is a measure of how much of a compound, added from a concentrated organic stock, can be dissolved in an aqueous buffer before it precipitates. It is often a higher value than the thermodynamic solubility.[14][15][28]

-

Thermodynamic solubility is the true equilibrium solubility of the compound in the buffer.[14][16][28]

-

By determining both, you can understand the concentration range at which your compound is likely to remain in solution over the course of your experiment.

-

-

Optimize the Formulation:

-

Use a lower concentration: If possible, work at a concentration below the determined thermodynamic solubility.

-

Incorporate precipitation inhibitors: Certain polymers can help maintain a supersaturated state for a longer period.

-

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. N-methylpiperidine - Wikidata [wikidata.org]

- 7. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Methylpiperidine | 626-67-5 [chemicalbook.com]

- 9. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]

- 10. CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing, packaging for preparing buffer solutions, and kits for clinical state testing - Google Patents [patents.google.com]

- 11. biochemicalc.nuim.ie [biochemicalc.nuim.ie]

- 12. Preparing Buffer Solutions : Shimadzu (Europe) [shimadzu.eu]

- 13. mt.com [mt.com]

- 14. enamine.net [enamine.net]

- 15. ovid.com [ovid.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. pharmtech.com [pharmtech.com]

- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pharmtech.com [pharmtech.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. oatext.com [oatext.com]

- 24. gpsrjournal.com [gpsrjournal.com]

- 25. eijppr.com [eijppr.com]

- 26. youtube.com [youtube.com]

- 27. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Technical Support Center: Handling Volatility Issues with Fluorinated Amine Intermediates

Welcome to the Technical Support Center for fluorinated amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the high volatility of these valuable building blocks. Fluorination can dramatically alter the physical properties of amines, primarily by reducing intermolecular hydrogen bonding, which leads to lower boiling points and higher vapor pressures compared to their non-fluorinated analogs.[1][2][3][4] This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the safe and effective handling of these reagents in your experiments.

Troubleshooting Guide: Common Volatility-Related Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low, and I suspect loss of my volatile fluorinated amine. How can I confirm this and prevent it in the future?

A1: This is a classic issue when working with low-boiling-point amines. The loss of reagent due to evaporation, especially during exothermic additions or prolonged reaction times at elevated temperatures, is a primary cause of low yield.

-

Confirmation of Reagent Loss:

-

In-Process Monitoring: The most direct method is to take a sample from the reaction mixture (if safe to do so) and analyze it. Gas Chromatography (GC) is highly effective for quantifying volatile components.[5][6][7] A specific GC method using a column like the Agilent CP-Volamine can provide excellent separation of volatile amines, even in the presence of water or other polar impurities.[6]

-

Headspace Analysis: If sampling the liquid phase is difficult, GC-Mass Spectrometry (GC-MS) analysis of the reactor headspace can qualitatively or semi-quantitatively confirm the presence of your evaporated amine.

-

¹⁹F NMR Spectroscopy: If your molecule contains a fluorine atom, ¹⁹F NMR is a powerful tool. Compare the integration of the fluorinated amine's signal against a stable, non-volatile internal standard added at the start of the reaction. A decreasing ratio over time indicates reagent loss.

-

-

Prevention Strategies:

-

Temperature Control: Perform additions at sub-ambient temperatures (e.g., 0 °C or -78 °C) to minimize vapor pressure. Use an efficient cooling bath and monitor the internal reaction temperature closely.

-

Engineering Controls: Always work in a certified chemical fume hood.[8][9][10] For reactions at or above the amine's boiling point, a well-chilled condenser is mandatory. For highly volatile amines, a double condenser setup or a dry ice/acetone cold finger can be employed.

-

Reagent Form: Consider using the hydrochloride or other salt form of the amine if the reaction conditions permit.[11][12] Salts are non-volatile solids and can be handled with greater accuracy. The free amine can then be generated in situ by the addition of a suitable base.

-

Sealed Systems: For small-scale reactions, a sealed pressure vessel can contain the volatile amine, preventing its escape.[13][14] This also allows for heating the reaction above the amine's atmospheric boiling point, which can accelerate reaction rates.[13] However, this approach requires careful monitoring of pressure buildup.

-

Q2: I am using a sealed tube for my reaction and have observed a dangerous pressure increase. What are the causes and what should I do?

A2: Unexpected pressure buildup is a serious safety hazard and must be addressed immediately. The primary cause is the vapor pressure of the volatile amine, which increases significantly with temperature.[15][16] Gaseous byproducts from the reaction can also contribute.

-

Immediate Actions:

-

Do Not Panic: Alert personnel in the immediate area of the potential hazard.[11]

-

Cool the Vessel: Immediately and carefully immerse the sealed vessel in a cooling bath (e.g., ice-water or dry ice/acetone) to reduce the internal vapor pressure.

-

Position a Blast Shield: Ensure a blast shield is between you and the reactor.

-

Do Not Attempt to Vent Manually if Unsure: If the pressure is extremely high, do not attempt to open the vessel directly. Allow it to cool completely behind a blast shield. Once cooled to well below the amine's boiling point, the pressure will be significantly reduced, allowing for safer handling.

-

-

Root Cause Analysis & Prevention:

-

Vapor Pressure Calculation: Before starting, consult literature or safety data sheets (SDS) for the vapor pressure of your amine at the intended reaction temperature.[16] For example, 2,2,2-Trifluoroethylamine has a boiling point of 36-37 °C and a vapor pressure of ~7.6 psi at just 20 °C.[16][17] Heating this in a sealed vessel will rapidly generate high pressure.[15]

-

Headspace Volume: Ensure the reaction vessel is not overfilled. A larger headspace can accommodate pressure increases more safely. A general rule is to not exceed 50-75% of the total vessel volume.

-

Reaction Stoichiometry: Check if your reaction generates gaseous byproducts (e.g., N₂, CO₂, HCl). This will add to the total pressure.

-

Use a Pressure Reactor: For reactions that require heating volatile reagents, use a properly rated and maintained high-pressure reactor equipped with a pressure gauge and a safety rupture disc.[14]

-

Frequently Asked Questions (FAQs)

Q: What personal protective equipment (PPE) is essential when handling volatile fluorinated amines? A: A comprehensive PPE strategy is non-negotiable.[8]

-

Eye Protection: Chemical splash goggles are mandatory. For higher-risk operations, a full face shield should be worn in addition to goggles.[18]

-

Gloves: No single glove material is perfect for all chemicals.[9] Check a glove compatibility chart for your specific amine. Nitrile gloves are often used for incidental contact but should be changed immediately upon contamination.[18] For extended handling, heavier-duty gloves (e.g., butyl rubber or Viton™) may be required.

-

Body Protection: A flame-resistant lab coat is essential.[11] For larger-scale work or when there is a significant splash risk, a chemical-resistant apron should also be worn.[18]

-

Respiratory Protection: All work must be done in a chemical fume hood to prevent inhalation.[8][9][10] In cases of engineering control failure or emergency spills, a self-contained breathing apparatus (SCBA) may be necessary.

Q: How should I store volatile fluorinated amines? A: Proper storage is critical for safety and reagent integrity.

-

Location: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[10][17][19]

-

Cabinets: Use an approved flammable liquids storage cabinet.[10][20][21] Do not store amines with incompatible materials like strong oxidizers or acids.[10][15]

-

Containers: Keep containers tightly sealed when not in use to prevent vapor leakage.[15][22] Ground and bond containers during transfers to prevent static discharge, which can be an ignition source.[19]

-

Temperature: Many volatile amines, like 2,2,2-Trifluoroethylamine, recommend refrigerated storage (2-8°C) to minimize vapor pressure.[16][19]

Q: Can I use a rotary evaporator (rotovap) to remove a solvent from a reaction mixture containing a residual volatile amine? A: This should be done with extreme caution. The volatile amine will co-distill with the solvent and enter the vacuum system. Ensure the vacuum pump exhaust is vented into a chemical fume hood. The cold trap on the rotovap should be very efficient (e.g., dry ice/acetone) to capture the volatile amine and prevent it from contaminating the pump oil or being released into the lab.

Data & Physical Properties

Understanding the physical properties of these intermediates is the first step in managing their volatility.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Vapor Pressure |

| 2,2,2-Trifluoroethylamine | 753-90-2 | 99.06 | 36-37 | 1.262 (20 °C) | ~7.6 psi (20 °C) |

| Perfluorotributylamine | 311-89-7 | 671.09 | 178 | 1.883 (25 °C) | ~0.03 psi (20 °C) |

| Perfluorotripentylamine | 338-83-0 | 821.15 | 210-220 | 1.920 (25 °C) | Not available |

Data compiled from sources.[16][17][23]

Experimental Protocols

Protocol 1: Safe Quenching of a Reaction Containing Excess Volatile Amine

This protocol describes a controlled method to neutralize a reaction mixture, minimizing aerosolization and exposure.